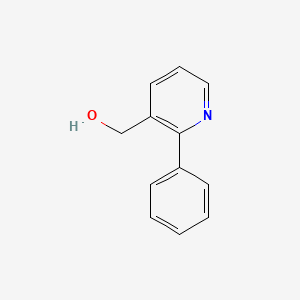
(2-Phenylpyridin-3-yl)methanol
説明
“(2-Phenylpyridin-3-yl)methanol” is a chemical compound with a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.
Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the retrieved papers, there are studies on the catalytic conversion of methane to methanol . These studies provide insights into the potential chemical reactions that could involve similar compounds.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.科学的研究の応用
Catalysis and Synthesis
(2-Phenylpyridin-3-yl)methanol and its derivatives have been explored in various synthetic applications. For instance, furan-2-yl(phenyl)methanol derivatives were used in a tandem aza-Piancatelli rearrangement/Michael reaction, facilitated by In(OTf)3 catalysis, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is notable for its good yields, high selectivity, low catalyst loading, and quick reaction times (Reddy et al., 2012). Similarly, Ruthenium(II) complexes with cyclometalated 2-phenylpyridine ligands have been synthesized, demonstrating the utility of these compounds in the formation of dinuclear and mononuclear complexes (Maas et al., 2008).
Structural and Mechanistic Insights
This compound has also been a subject of structural and mechanistic studies. For instance, the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol was achieved via condensation reactions, with its solid-state structures established using X-ray diffraction analysis. This study provided insights into the reaction mechanism and the stabilization energy of intermolecular hydrogen bonding (Anga et al., 2014).
Impact on Lipid Dynamics
In biological studies, the effects of methanol on lipid dynamics were investigated, where methanol was found to significantly influence the kinetics of lipid transfer and flip-flop in bilayer compositions. This has implications for the study of transmembrane proteins and peptides (Nguyen et al., 2019).
将来の方向性
The future directions for research on “(2-Phenylpyridin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is ongoing research on the catalytic conversion of methane to methanol, which could have implications for the use of “this compound” and similar compounds .
特性
IUPAC Name |
(2-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACTVTCAWGIOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




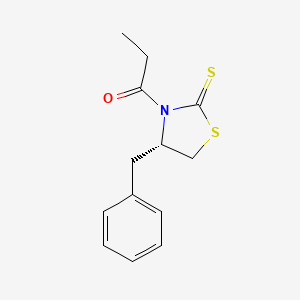

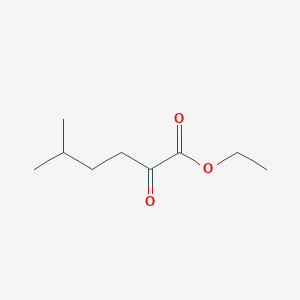
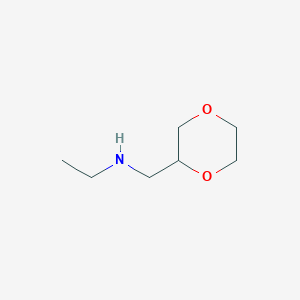
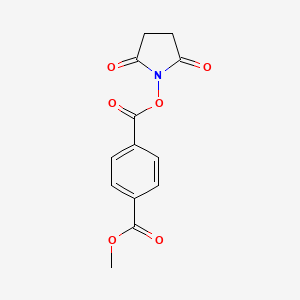
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

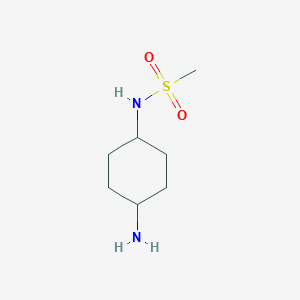
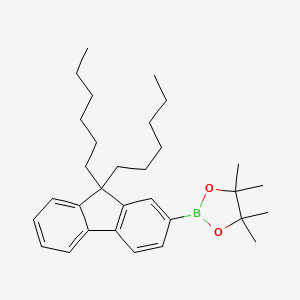
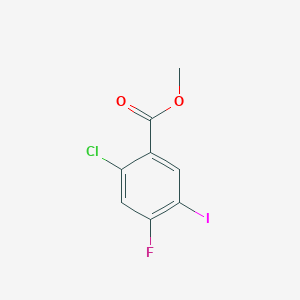
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)
